molecular formula C18H20N2O3 B269223 N-(2-methoxyethyl)-3-[(phenylacetyl)amino]benzamide

N-(2-methoxyethyl)-3-[(phenylacetyl)amino]benzamide

Cat. No. B269223
M. Wt: 312.4 g/mol
InChI Key: BPHOGWOSBJJOEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-3-[(phenylacetyl)amino]benzamide, commonly known as MPAA, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in scientific research. MPAA is a small molecule that has been synthesized using various methods and has shown promising results in various biological assays.

Mechanism of Action

The mechanism of action of MPAA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and modulating the activity of certain receptors. MPAA has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. MPAA has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter activity.
Biochemical and Physiological Effects:
MPAA has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, modulation of neurotransmitter activity, and the regulation of gene expression. MPAA has also been shown to have anti-inflammatory effects and to modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using MPAA in lab experiments is its small size and ease of synthesis, which makes it a useful tool compound for drug discovery. Additionally, MPAA has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using MPAA in lab experiments is its limited solubility in aqueous solutions, which can limit its use in certain assays.

Future Directions

There are several future directions for the research and development of MPAA. One area of focus is the development of MPAA-based drugs for the treatment of cancer and neurological disorders. Additionally, further research is needed to elucidate the mechanism of action of MPAA and to identify its molecular targets. Finally, the development of novel methods for the synthesis of MPAA and its derivatives could lead to the discovery of new compounds with improved pharmacological properties.

Synthesis Methods

MPAA can be synthesized using various methods, including the reaction of 3-aminobenzamide with phenylacetic acid and 2-methoxyethanol in the presence of a catalyst. The reaction proceeds through the formation of an amide bond between the carboxylic acid group of phenylacetic acid and the amine group of 3-aminobenzamide. The resulting product is then treated with 2-methoxyethanol to form MPAA.

Scientific Research Applications

MPAA has shown potential applications in various scientific research areas, including cancer research, neuroscience, and drug discovery. MPAA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. MPAA has also been shown to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders. Additionally, MPAA has been used as a tool compound for the discovery of novel drugs.

properties

Product Name

N-(2-methoxyethyl)-3-[(phenylacetyl)amino]benzamide

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-3-[(2-phenylacetyl)amino]benzamide

InChI

InChI=1S/C18H20N2O3/c1-23-11-10-19-18(22)15-8-5-9-16(13-15)20-17(21)12-14-6-3-2-4-7-14/h2-9,13H,10-12H2,1H3,(H,19,22)(H,20,21)

InChI Key

BPHOGWOSBJJOEA-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2

Canonical SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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